4-Benzyl-2-hydroxybenzaldehyde
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Overview
Description
4-Benzyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C₁₄H₁₂O₂. It is characterized by a benzene ring substituted with a hydroxyl group (-OH) and a benzyl group (-CH₂C₆H₅) at the 2nd and 4th positions, respectively. This compound is known for its distinctive chemical properties and various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Benzoin Condensation: This method involves the condensation of benzaldehyde with benzyl cyanide in the presence of a base, followed by hydrolysis to yield this compound.
Suzuki-Miyaura Coupling: This cross-coupling reaction involves the use of boronic acids and palladium catalysts to couple benzyl halides with phenol derivatives, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-benzyl-2-hydroxybenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to a hydroxyl group, yielding 4-benzyl-2-hydroxybenzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, hydrogen peroxide, or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
4-Benzyl-2-hydroxybenzoic acid (from oxidation)
4-Benzyl-2-hydroxybenzyl alcohol (from reduction)
Various substituted benzene derivatives (from substitution reactions)
Scientific Research Applications
4-Benzyl-2-hydroxybenzaldehyde is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
4-Benzyl-2-hydroxybenzaldehyde is structurally similar to other benzaldehyde derivatives, such as 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde. its unique combination of hydroxyl and benzyl groups imparts distinct chemical and biological properties. These differences make it particularly useful in specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
4-Hydroxybenzaldehyde
4-Methoxybenzaldehyde
4-Fluorobenzaldehyde
4-Nitrobenzaldehyde
Properties
Molecular Formula |
C14H12O2 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-benzyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H12O2/c15-10-13-7-6-12(9-14(13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2 |
InChI Key |
SDBFDLZPBDQVMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)C=O)O |
Origin of Product |
United States |
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